Dabigatran Impurity 9 (IVA-9) is a known impurity of the drug Dabigatran etexilate. Dabigatran etexilate is a prodrug of Dabigatran, a potent direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. [] IVA-9 is classified as a process-related impurity, meaning it can arise during the manufacturing process of Dabigatran etexilate. [] The presence of impurities like IVA-9 can impact the quality, safety, and efficacy of pharmaceutical products. [] Therefore, it is essential to understand its formation, properties, and control strategies during drug development.
Dabigatran Impurity 9 is a significant impurity associated with the synthesis of dabigatran etexilate, an oral anticoagulant medication. Understanding this impurity is crucial for pharmaceutical quality control and ensuring the safety and efficacy of dabigatran etexilate formulations. This article explores the source, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications of Dabigatran Impurity 9.
Dabigatran etexilate is a prodrug that converts to dabigatran in vivo, which inhibits thrombin and prevents clot formation. Dabigatran Impurity 9 arises during the synthesis of dabigatran etexilate, specifically through reactions involving amidine derivatives and hydrolysis processes. It is classified as a degradation product and is often monitored to ensure compliance with regulatory standards for pharmaceutical purity.
The synthesis of Dabigatran Impurity 9 typically involves the Pinner reaction, where higher temperatures can lead to increased formation of this impurity. Key steps in its synthesis include:
Dabigatran Impurity 9 has a complex molecular structure characterized by specific functional groups that contribute to its properties. The molecular formula for this impurity is typically represented as with a molecular weight around 600 g/mol. Structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence of key functional groups and structural integrity .
Dabigatran Impurity 9 can undergo various chemical reactions during its synthesis and purification:
The mechanism of action for Dabigatran Impurity 9 primarily relates to its formation during the synthesis of dabigatran etexilate. While it does not exhibit anticoagulant properties itself, understanding its formation mechanism helps in optimizing synthetic pathways to minimize impurities in the final product. The key steps involve:
Dabigatran Impurity 9 exhibits several notable physical and chemical properties:
Dabigatran Impurity 9 serves several important roles in pharmaceutical sciences:
Dabigatran etexilate serves as an oral prodrug that undergoes enzymatic hydrolysis to form dabigatran, a potent direct thrombin inhibitor targeting the active site of coagulation factor IIa. This mechanism underpins its clinical use for stroke prevention in non-valvular atrial fibrillation and venous thromboembolism management [2] [8]. During synthesis and storage, multiple process-related and degradation impurities emerge, including Dabigatran Impurity 9 (ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate). This specific impurity arises from incomplete esterification or partial hydrolysis during manufacturing, representing a structurally simplified analogue lacking the critical 3-(pyridin-2-ylamino)propanoate moiety essential for thrombin binding affinity [1] [3]. Its presence, even in trace amounts, necessitates rigorous monitoring due to potential impacts on the final product's pharmacological consistency and purity profile.
Anticoagulant therapies demand exceptionally strict impurity control due to narrow therapeutic indices and grave clinical consequences of compromised efficacy or safety. Regulatory frameworks like ICH Q3A(R2) and Q3B(R2) mandate identification, quantification, and reporting of impurities exceeding specified thresholds (typically 0.10% for unidentified impurities) [5]. Impurity profiling ensures patient safety and batch consistency, particularly critical for drugs like dabigatran where minor structural deviations could significantly alter pharmacokinetics or pharmacodynamics. Regulatory agencies require comprehensive characterization of impurities ≥0.10%, including structural elucidation, toxicological assessment, and validated analytical methods for quantification. Recent recalls of anticoagulants due to nitrosamine impurities (e.g., NDAB) underscore the critical importance of robust impurity control strategies [5] [8].
Within quality control systems, Dabigatran Impurity 9 functions as a critical marker compound for monitoring manufacturing consistency and stability. Its chemical structure (C₁₉H₂₁N₅O₂, MW 351.40 g/mol) is well-defined, enabling use as a reference standard in chromatographic methods [1] [3] [4]. Analytical laboratories utilize this impurity to validate the selectivity and sensitivity of HPLC or LC-MS methods during method development and transfer. Furthermore, trending Impurity 9 levels across batches provides insights into process optimization needs and shelf-life predictions. Its commercial availability from specialized suppliers (e.g., Simson Pharma, CleanChem Lab) facilitates global quality control activities, supporting ANDA filings and commercial production monitoring [3] [4] [6].
Table 1: Key Chemical Properties of Dabigatran Impurity 9
Property | Specification | Source/Reference |
---|---|---|
Chemical Name | Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate | [1] [3] |
CAS Number | 1408238-41-4 | [1] [4] |
Molecular Formula | C₁₉H₂₁N₅O₂ | [1] [7] |
Molecular Weight | 351.40 g/mol | [3] [7] |
Synonyms | Dabigatran etexilate-13; Dabigatran Ester Impurity 9; Dabigatran Etexilate Impurity U | [1] [6] |
Solubility | Soluble in Methanol, Ethanol | [7] |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8